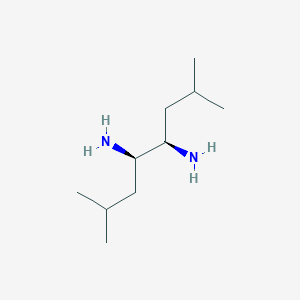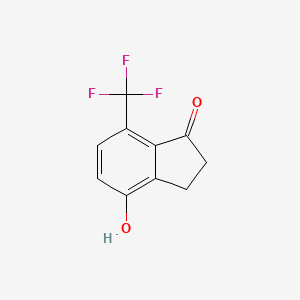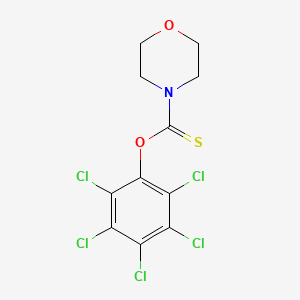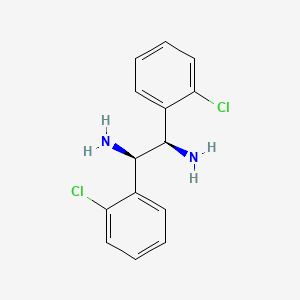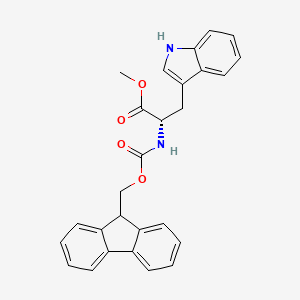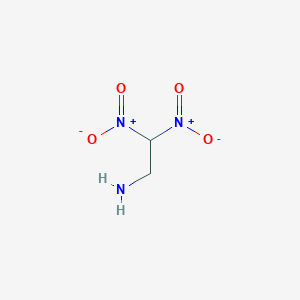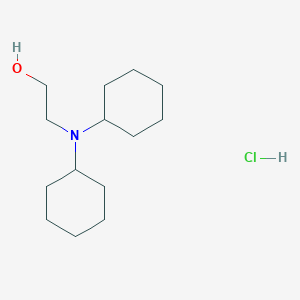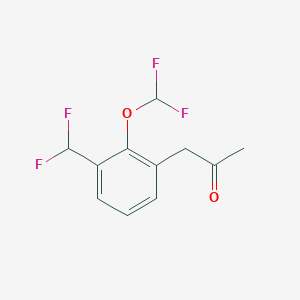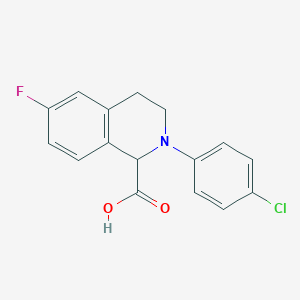
2-(4-Chloro-phenyl)-6-fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-phenyl)-6-fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chloro-substituted phenyl ring and a fluoro-substituted tetrahydroisoquinoline moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-6-fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-Chloro-phenyl)-6-fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-(4-Chloro-phenyl)-6-fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group structure.
Indole Derivatives: Compounds with a similar heterocyclic structure that exhibit diverse biological activities.
Uniqueness
2-(4-Chloro-phenyl)-6-fluoro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is unique due to its specific combination of chloro and fluoro substituents, which can influence its chemical reactivity and biological activity
属性
分子式 |
C16H13ClFNO2 |
|---|---|
分子量 |
305.73 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-6-fluoro-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C16H13ClFNO2/c17-11-1-4-13(5-2-11)19-8-7-10-9-12(18)3-6-14(10)15(19)16(20)21/h1-6,9,15H,7-8H2,(H,20,21) |
InChI 键 |
BMRGFUMTJOUYQC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C2=C1C=C(C=C2)F)C(=O)O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
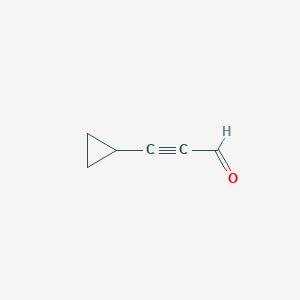
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)
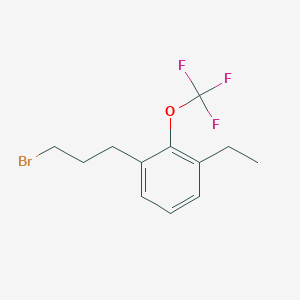
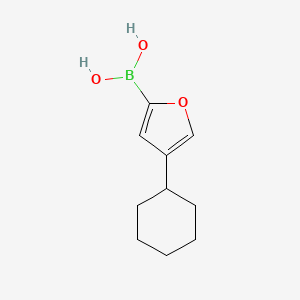
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
